N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
Description
N-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a synthetic compound featuring a hybrid structure combining phthalimide, sulfonamide, and benzamide pharmacophores. The molecule includes:
- A phthalimide moiety (1,3-dioxoisoindolin-2-yl) linked via a four-carbon butyl chain.
- A benzamide core substituted with a piperidin-1-ylsulfonyl group at the 4-position.
- An N-(p-tolyl) substituent, introducing a para-methylphenyl group.
While direct biological data for this compound are absent in the provided evidence, its analogs demonstrate insecticidal, anti-inflammatory, or antimicrobial activities .
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5S/c1-23-11-15-25(16-12-23)33(21-7-8-22-34-30(36)27-9-3-4-10-28(27)31(34)37)29(35)24-13-17-26(18-14-24)40(38,39)32-19-5-2-6-20-32/h3-4,9-18H,2,5-8,19-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYATMNVOXVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine.
Attachment of the butyl chain: The phthalimide can be alkylated using a butyl halide under basic conditions.
Introduction of the piperidine sulfonyl group: This step may involve the reaction of piperidine with a sulfonyl chloride derivative.
Formation of the benzamide structure: The final step could involve the coupling of the intermediate with p-toluidine under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.
Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.
Substitution: The benzamide and sulfonyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring could lead to the formation of a lactam, while reduction of the phthalimide could yield a primary amine.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of isoindoline derivatives, which are then modified to include piperidine and sulfonamide functionalities. The structural complexity allows for interactions with various biological targets, enhancing its pharmacological efficacy.
Antimycobacterial Activity
Research indicates that derivatives of the isoindoline structure exhibit promising antimycobacterial properties. In a study evaluating a series of secondary amine-substituted isoindoline compounds, one variant demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis, showcasing its potential as an anti-tuberculosis agent .
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide | 6.25 | 26.59 | 4.25 |
Anti-cancer Properties
The compound has also been investigated for its anti-cancer potential. Isoindoline derivatives have shown activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth and metastasis. Studies have indicated that these compounds may act as histone deacetylase inhibitors, which are crucial in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that isoindoline derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
Applications in Drug Development
The unique pharmacophore of this compound makes it a candidate for further development in drug formulation:
- Targeted Drug Delivery : Its ability to interact with specific biological targets allows for the design of targeted therapies that minimize side effects.
- Combination Therapies : The compound can be explored in combination with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells.
Anti-mycobacterial Studies
In a comprehensive study, several isoindoline derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium leprae. The results indicated that modifications to the piperidine moiety significantly influenced the biological activity, leading to the identification of lead compounds for further development .
Cancer Cell Line Studies
A recent investigation into the cytotoxic effects of isoindoline derivatives on various cancer cell lines revealed that certain modifications resulted in increased potency against breast and colon cancer cells. These findings support the potential use of this compound in oncological therapies .
Mechanism of Action
The mechanism of action for N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (reflux with phthalic anhydride), but the butyl linker and sulfonylation step require optimization .
- Biological Potential: Phthalimide-sulfonamide hybrids () show insecticidal activity, suggesting the target compound could be tested similarly. The piperidine sulfonyl group may also confer anti-inflammatory properties, as seen in NF-κB activators () .
Q & A
Q. What synthetic routes are established for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions starting from 1,3-dioxoisoindoline and substituted benzamides. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Use of solvents like dichloromethane or ethanol, with temperature control (e.g., 0–60°C).
- Purification via column chromatography or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation .
Q. Which analytical techniques are critical for structural characterization?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
- High-performance liquid chromatography (HPLC) for purity assessment (>95%).
- X-ray crystallography to resolve bond lengths and angles, particularly for the isoindolinone and piperidinylsulfonyl moieties .
Q. What preliminary biological activities are associated with its structural motifs?
- The isoindolin-2-one moiety is linked to kinase inhibition (e.g., PI3K, CDKs) due to its planar aromatic structure.
- The piperidinylsulfonyl group may target G-protein-coupled receptors (GPCRs) or sulfotransferases, based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding.
- Piperidine modification : Introduce methyl or acetyl groups to the piperidine ring to alter lipophilicity and metabolic stability.
- Compare results with analogs like N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide to identify critical functional groups .
Q. How should contradictory biological data across studies be resolved?
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if enzymatic assays show variability.
- Standardized assays : Replicate studies under controlled pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with polymer-supported reagents to simplify purification.
- Solvent screening : Test polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reaction rates.
- Flow chemistry : Explore continuous synthesis to reduce intermediate degradation .
Q. How does the compound behave under physiological conditions (e.g., pH, temperature)?
- Stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) can assess thermal stability up to 200°C .
Q. What computational methods aid in target identification?
- Molecular docking : Screen against kinase or GPCR databases (e.g., PDB, ChEMBL) using software like AutoDock Vina.
- Molecular dynamics (MD) simulations : Evaluate binding stability over 100-ns trajectories to identify key residues (e.g., ATP-binding pockets) .
Q. How are solubility or hygroscopicity challenges addressed?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Lyophilization : Convert hygroscopic amorphous forms into stable crystalline salts (e.g., hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
